molecular formula C10H12N2 B13606299 2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile CAS No. 1232431-65-0

2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile

Cat. No.: B13606299
CAS No.: 1232431-65-0
M. Wt: 160.22 g/mol
InChI Key: BMASFBYWQWVLLQ-UHFFFAOYSA-N
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Description

2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of pyridine, characterized by the presence of a nitrile group and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile typically involves the reaction of 3-methylpyridine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a Grignard reagent, where 3-methylpyridine is reacted with a nitrile compound in the presence of a catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The methyl and nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.

Scientific Research Applications

2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(2-pyridyl)propanenitrile
  • 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile
  • 2-Methyl-2-(3-ethylpyridin-2-yl)propanenitrile

Uniqueness

2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile is unique due to the specific positioning of the methyl and nitrile groups on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

1232431-65-0

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-methyl-2-(3-methylpyridin-2-yl)propanenitrile

InChI

InChI=1S/C10H12N2/c1-8-5-4-6-12-9(8)10(2,3)7-11/h4-6H,1-3H3

InChI Key

BMASFBYWQWVLLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C(C)(C)C#N

Origin of Product

United States

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